Pigment Red 48:1

Description

The exact mass of the compound Barium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is 555.907882 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O6S.Ba/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZLJNRQXPJPJY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BaClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027654 | |

| Record name | Barium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Water or Solvent Wet Solid; Other Solid; Water or Solvent Wet Solid | |

| Record name | 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7585-41-3 | |

| Record name | Pigment Red 48:1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 48 BARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F2ZF80SRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pigment Red 48:1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pigment Red 48:1 (C.I. 15865:1), a prominent monoazo barium salt lake pigment. This document details its chemical structure, physicochemical properties, toxicological profile, and relevant experimental protocols, offering a valuable resource for professionals in research and development.

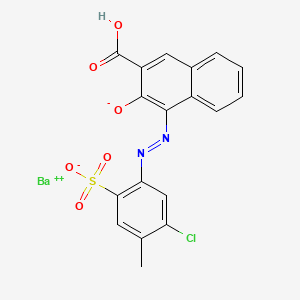

Chemical Structure and Identification

This compound, chemically identified as Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, is a significant member of the monoazo class of organic pigments. Its vibrant yellowish-red hue is a result of the extended chromophoric system established by the azo linkage between two aromatic moieties. The barium salt formation enhances its insolubility and stability, making it suitable for a wide range of applications.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The performance and application suitability of this compound are dictated by its physical and chemical properties. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Appearance | Bright yellowish-red powder |

| Molecular Weight | 556.14 g/mol [1][2] |

| Molecular Formula | C₁₈H₁₁BaClN₂O₆S[1][2][3] |

| CAS Number | 7585-41-3[3][4] |

| EINECS Number | 231-494-8[5] |

| Density | 1.65 - 1.9 g/cm³[5][6] |

| Oil Absorption | 35-45 g/100g [5][7][8] |

| pH Value | 6.0 - 8.0[5][7][8] |

| Melting Point | >400 °C[9] |

Table 2: Solubility and Stability

| Property | Value |

| Water Solubility | < 25 µg/L at 23 °C[9][10] |

| Organic Solvent Solubility | Insoluble in ethanol (B145695) and most organic solvents.[4][11] |

| Heat Resistance | Up to 180-200 °C[4][5][7][8] |

| Lightfastness (Blue Wool Scale) | 4-6 (Moderate to Good)[4][5][7][8] |

| Acid Resistance | Fair to Good[4][5][7] |

| Alkali Resistance | Moderate to Good[4][5][7] |

| Soap Resistance | Good[5] |

| Migration Resistance | Good[8][12][13] |

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and laking.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Diazotization: 2-Amino-4-chloro-5-methylbenzenesulfonic acid is suspended in water and cooled to 0-5 °C. Concentrated hydrochloric acid is added, followed by the slow addition of a sodium nitrite (B80452) solution, maintaining the low temperature to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.

-

Azo Coupling: In a separate vessel, 3-hydroxy-2-naphthoic acid is dissolved in a dilute sodium hydroxide (B78521) solution and cooled. The previously prepared cold diazonium salt solution is then slowly added with vigorous stirring. The pH is carefully controlled to facilitate the coupling reaction, resulting in the formation of a soluble azo dye.

-

Laking: The solution containing the azo dye is heated, and a solution of barium chloride is added. The pH is adjusted to precipitate the insoluble barium salt of the dye.

-

Isolation and Purification: The precipitated pigment is filtered, washed thoroughly with water to remove any soluble impurities, and then dried to obtain the final this compound powder.

Characterization Protocols

This test determines the amount of oil required to form a stiff, putty-like paste with a known weight of pigment, providing an indication of the vehicle demand.

Caption: Workflow for determining oil absorption via spatula rub-out.

Procedure:

-

A known weight of this compound is placed on a smooth, non-absorbent surface.

-

Linseed oil is added dropwise to the pigment.

-

After each addition of oil, the mixture is thoroughly rubbed with a spatula until a stiff, putty-like paste is formed that does not break or separate.

-

The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil required per 100 grams of pigment.

Lightfastness: The lightfastness is determined by exposing a sample of the pigment, typically applied to a substrate, to a standardized light source (e.g., xenon arc lamp) for a specified duration. The change in color is then evaluated against a standard scale, such as the Blue Wool Scale, where a higher rating indicates better lightfastness.

Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability of the pigment. TGA measures the change in mass of the sample as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow to or from the sample as it is heated, revealing information about phase transitions.

Toxicological Profile

This compound is generally considered to have a low order of acute toxicity. The available toxicological data is summarized below.

Table 3: Acute Toxicity Data

| Test | Species | Route | Result |

| LD50 | Rat | Oral | > 6400 mg/kg bw[9][10] |

| LC50 | Rat | Inhalation | > 4.76 mg/L air[9][10] |

| LD50 | Rat | Dermal | > 2500 mg/kg bw[9][10] |

Table 4: Ecotoxicity Data

| Test | Species | Duration | Result |

| LC50 | Danio rerio (Zebra fish) | 96 h | > 100 mg/L[10] |

| EC50 | Daphnia magna (Water flea) | 48 h | > 100 mg/L[10] |

| EC50 | Pseudokirchneriella subcapitata (Green algae) | 72 h | 190 mg/L[10] |

Disclaimer: This document is intended for informational purposes for a technical audience. All handling of this chemical should be performed by trained professionals in a laboratory setting with appropriate personal protective equipment, following the guidelines of the relevant safety data sheet.

References

- 1. Standard - Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out ASTM D281 - Swedish Institute for Standards, SIS [sis.se]

- 2. researchgate.net [researchgate.net]

- 3. lonroy.com [lonroy.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. researchgate.net [researchgate.net]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. Ink Pigment - Pigment Red 48: 1 [colorbloomdyes.com]

- 12. Determination of Pigment light fastness under natural light [en1.nbchao.com]

- 13. This compound | 7585-41-3 | Benchchem [benchchem.com]

In-Depth Technical Guide to the Synthesis of C.I. 15865:1 (Pigment Red 57:1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for C.I. 15865:1, a significant organic pigment also known as Lithol Rubine BK, D&C Red No. 7, or Pigment Red 57:1. The synthesis involves a classic azo coupling reaction followed by a laking process to form the final calcium salt.

Synthesis Pathway Overview

The synthesis of C.I. 15865:1 is a two-stage process:

-

Azo Dye Formation: This stage involves the diazotization of an aromatic amine, 4-aminotoluene-3-sulfonic acid (4B acid), followed by its coupling with a coupling component, 3-hydroxy-2-naphthoic acid (β-oxynaphthoic acid or BONA).

-

Laking: The water-soluble azo dye is then converted into an insoluble pigment by precipitation with a calcium salt.[1][2]

The overall reaction is as follows:

4-aminotoluene-3-sulfonic acid + 3-hydroxy-2-naphthoic acid → Azo Dye Azo Dye + Ca²⁺ → C.I. 15865:1

Reaction Mechanism

The synthesis proceeds through the following key mechanistic steps:

-

Diazotization: 4-aminotoluene-3-sulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0-5°C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The electrophilic diazonium salt then attacks the electron-rich 3-hydroxy-2-naphthoic acid in an electrophilic aromatic substitution reaction. The coupling typically occurs at the position ortho to the hydroxyl group.

-

Laking: The resulting azo dye, which is a sodium salt, is then treated with a source of calcium ions, such as calcium chloride, to form the insoluble calcium salt, C.I. 15865:1.[1][3]

Experimental Protocols

The following is a generalized experimental protocol based on common industrial practices described in various patents.[1][2][3]

Diazotization of 4-Aminotoluene-3-sulfonic Acid (4B Acid)

-

To a stirred vessel, add 4-aminotoluene-3-sulfonic acid and water.

-

Cool the suspension to 0-5°C using an ice bath.

-

Slowly add concentrated hydrochloric acid to maintain the low temperature.

-

A solution of sodium nitrite in water is then added dropwise, ensuring the temperature does not exceed 5°C. The reaction mixture is stirred for a period to ensure complete diazotization. The pH is typically maintained between 1 and 2.[3]

Coupling Reaction

-

In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid in an aqueous sodium hydroxide (B78521) solution to form the sodium salt.

-

Cool this solution to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

-

The coupling reaction is typically carried out at a controlled pH, often adjusted with sodium hydroxide or sodium carbonate, to facilitate the coupling. The reaction progress can be monitored by the formation of the colored azo dye.

Laking (Precipitation)

-

Once the coupling reaction is complete, the temperature of the reaction mixture is raised.

-

An aqueous solution of calcium chloride is then added to the reaction mixture.

-

The insoluble calcium salt of the azo dye, C.I. 15865:1, precipitates out of the solution.

-

The precipitated pigment is then filtered, washed with water to remove any soluble impurities, and dried.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of C.I. 15865:1, compiled from various sources.

| Parameter | Value | Reference |

| Molar Ratio (4B Acid : 3-Hydroxy-2-naphthoic Acid) | 1.000 : 1.000 to 1.000 : 1.006 | [1] |

| Diazotization Temperature | 0 - 3 °C | [3] |

| Diazotization pH | 1 - 2 | [3] |

| Coupling Temperature | 0 - 5 °C | Generalized from patents |

| Laking Temperature | 28 - 82 °C | [3] |

| Final Product Drying Temperature | 80 - 100 °C | [3] |

| Reaction Yield of 3-hydroxy-2-naphthoic acid | ≥ 98.45% | [1] |

Visualizations

Synthesis Pathway of C.I. 15865:1

References

- 1. US7708824B2 - C. I. pigment red 57:1 and production process thereof - Google Patents [patents.google.com]

- 2. CN111849193A - Preparation method of modified pigment red 57:1 - Google Patents [patents.google.com]

- 3. CN103483863A - Method for preparing CI pigment red 57:1 - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Barium Red 2B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium Red 2B, also known by its Colour Index name Pigment Red 48:1, is a synthetic organic pigment belonging to the monoazo lake family.[1] It is a barium salt of 4-((5-chloro-4-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid.[2] Characterized by its vibrant yellowish-red hue, this pigment sees extensive use in various industrial applications, including inks, plastics, and coatings, owing to its strong coloring power and good lightfastness.[1][3] While its primary applications are not in the pharmaceutical field, its well-defined chemical structure and potential for interactions at a molecular level warrant a thorough understanding of its physicochemical properties for researchers in diverse scientific disciplines, including those in drug development who may encounter azo compounds or barium salts.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Barium Red 2B, compiled from available scientific and technical literature.

Chemical Identity

A clear identification of Barium Red 2B is crucial for any scientific study. The primary identifiers and synonyms for this compound are listed below.

| Identifier | Value |

| Common Name | Barium Red 2B |

| C.I. Name | This compound |

| C.I. Number | 15865:1 |

| CAS Number | 7585-41-3 |

| Chemical Formula | C18H11BaClN2O6S |

| Molecular Weight | 556.14 g/mol [3] |

| Chemical Family | Monoazo Lake[1] |

| Synonyms | Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, BON Red Yellow Shade, Permanent Red 2B[1][2] |

Physical Properties

The physical characteristics of Barium Red 2B are summarized in the table below, providing key data points for its handling and application.

| Property | Value |

| Appearance | Yellowish-red powder[1] |

| Melting Point | >400 °C[4] |

| Density | 1.4 - 1.9 g/cm³[5][6] |

| Solubility in Water | < 25 µg/L at 23 °C[4] |

| Solubility in Ethanol | Insoluble[7] |

| Oil Absorption | 35 - 51 ml/100g[5] |

| pH of Aqueous Suspension | 6.0 - 8.5 |

Chemical Properties

The chemical behavior and stability of Barium Red 2B are critical for its use and for understanding its potential interactions.

| Property | Description |

| Stability | Generally stable under normal conditions. Exhibits good heat resistance, with stability reported up to 180-240°C.[8] |

| Reactivity | Reacts with strong oxidizing agents. It is reported to have poor alkali resistance.[7] |

| Decomposition | In concentrated sulfuric acid, it dissolves to form a wine-red solution, which precipitates as a blue-light red substance upon dilution. In concentrated nitric acid, it forms a brown-light red solution.[7] |

| Partition Coefficient (log Pow) | > 0.11 at 23 °C[4] |

Spectral Properties

-

UV-Visible Spectroscopy: As a colored pigment, Barium Red 2B absorbs light in the visible region of the electromagnetic spectrum, which is responsible for its red color. The exact absorption maximum can be influenced by the solvent and the physical state of the sample.

-

Infrared (IR) Spectroscopy: The IR spectrum of Barium Red 2B would be expected to show characteristic absorption bands corresponding to its functional groups, including N=N stretching of the azo group, O-H stretching of the hydroxyl group, C=O stretching of the carboxylic acid, and S=O stretching of the sulfonic acid group. An entry for the FTIR spectrum of this compound exists in the SpectraBase database, though access to the full spectrum may require a subscription.[9]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, could provide detailed information about the molecular structure of the organic component of the pigment. However, obtaining high-resolution NMR spectra of pigments can be challenging due to their low solubility.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Barium Red 2B are not widely published. However, standardized methods from organizations like ASTM International and the Organisation for Economic Co-operation and Development (OECD) are typically employed for the testing of pigments.

A logical workflow for the characterization of a pigment like Barium Red 2B is outlined below. This workflow is based on standard analytical techniques.

Figure 1. A general experimental workflow for the physical and chemical characterization of pigments.

-

Density Measurement (e.g., ASTM D153): The specific gravity of the pigment can be determined using a pycnometer. The method involves determining the mass of the pycnometer, the mass of the pycnometer with the pigment, and the mass of the pycnometer with the pigment and a liquid of known density.

-

Oil Absorption (e.g., ASTM D1208): This test determines the amount of oil required to wet a specific amount of pigment to form a paste. It is a measure of the vehicle demand of the pigment.

-

Melting Point/Decomposition Temperature (e.g., OECD 102): Techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be used to determine the melting point or decomposition temperature of the pigment.

-

Water Solubility (e.g., OECD 105): The flask method or column elution method can be used to determine the water solubility of the substance.

-

Partition Coefficient (e.g., OECD 107/117): The shake-flask method or HPLC method can be used to determine the n-octanol/water partition coefficient, which provides an indication of the lipophilicity of the substance.

Relevance to Drug Development and Biological Systems

Currently, there is a lack of specific data in the public domain directly linking Barium Red 2B to drug development applications or specific biological signaling pathways. Azo dyes as a class, however, have been investigated for a range of biological activities, and their metabolism, often involving the reductive cleavage of the azo bond by gut microbiota, is an area of toxicological interest.

The presence of barium, a heavy metal, also warrants consideration. The toxicity of barium compounds is largely dependent on their solubility, with soluble barium salts being significantly more toxic than insoluble ones. Given the low water solubility of Barium Red 2B, its systemic bioavailability and toxicity are expected to be low.

Due to the absence of specific information on the interaction of Barium Red 2B with biological systems, a signaling pathway diagram cannot be provided at this time. Research in this area would be necessary to elucidate any potential biological effects.

A logical relationship for considering the potential biological impact of a substance like Barium Red 2B is presented below.

Figure 2. A logical framework for assessing the potential biological impact of Barium Red 2B.

Conclusion

Barium Red 2B is a well-characterized synthetic pigment with a range of established physical and chemical properties. Its low solubility in water suggests limited bioavailability. While the broader classes of azo dyes and barium compounds have been studied for their biological effects, specific data on Barium Red 2B in the context of drug development and cellular signaling are currently unavailable. Further research would be required to explore any potential applications or biological interactions of this compound in pharmaceutical or biomedical fields. This guide provides a foundational understanding of its properties for scientists and researchers across various disciplines.

References

- 1. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 2. img.waimaoniu.net [img.waimaoniu.net]

- 3. researchgate.net [researchgate.net]

- 4. The Critical Factors of Pigments used in Plastic - Blog [geecolor.com]

- 5. echemi.com [echemi.com]

- 6. store.astm.org [store.astm.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. Organic Pigment, Colorants for Printing Inks, Colorants for Paint And Coatings, Colorants for Plastic & Masterbatch this compound - manufacturer - supplier - Zhenyan [zhenyanchem.com]

- 9. eurekaselect.com [eurekaselect.com]

Toxicological Profile of C.I. Pigment Red 48:1 (CAS No. 7585-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the available toxicological data for the substance identified by CAS number 7585-41-3, chemically known as Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, and commonly referred to as C.I. Pigment Red 48:1. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key toxicological endpoints, where available, and highlighting areas with limited data.

Chemical Identification

| Identifier | Value |

| CAS Number | 7585-41-3 |

| Chemical Name | Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate |

| Common Name | C.I. This compound |

| Molecular Formula | C₁₈H₁₁BaClN₂O₆S |

Quantitative Toxicological Data

The available quantitative toxicological data for C.I. This compound is primarily focused on acute toxicity endpoints. The following tables summarize the key findings from studies conducted in animal models.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (male/female) | Oral | > 6400 mg/kg bw | [1][2] |

| LC₅₀ | Rat (male/female) | Inhalation | > 4.76 mg/L air (analytical) | [1][2] |

| LD₅₀ | Rat (male/female) | Dermal | > 2500 mg/kg bw | [1][2] |

Ecotoxicity

| Endpoint | Species | Exposure Duration | Value | Reference |

| LC₅₀ | Danio rerio (Zebra fish) | 96 hours | > 100 mg/L | [1] |

| EC₅₀ | Daphnia magna (Water flea) | 48 hours | > 100 mg/L | [1] |

| EC₅₀ | Pseudokirchneriella subcapitata (Green algae) | 72 hours | 190 mg/L | [1] |

| EC₂₀ (NOEC) | Activated sludge, domestic | 30 minutes | >= 1000 mg/L | [1] |

Summary of Toxicological Endpoints

Based on the available Safety Data Sheets (SDS) and a screening-level hazard characterization by the U.S. Environmental Protection Agency (EPA), the following toxicological endpoints have been assessed:

-

Skin Corrosion/Irritation: No data available.

-

Serious Eye Damage/Irritation: No data available.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: A United States Environmental Protection Agency (EPA) assessment on Pigment Red 48 indicated that the chemical is not mutagenic.

-

Carcinogenicity: No data available.[1]

-

Reproductive Toxicity: No data available.[1]

-

Specific Target Organ Toxicity (Single Exposure): No data available.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[1]

-

Aspiration Hazard: No data available.[1]

The EPA's structure-activity relationship analysis concluded that Pigment Red 48 is of low concern for human health effects. It is suggested to have poor or no absorption through the skin and gastrointestinal tract.

Experimental Protocols

Signaling Pathways and Mechanistic Data

There is currently no publicly available information regarding the signaling pathways or specific molecular mechanisms of toxicity for C.I. This compound. The focus of existing data is on apical endpoints such as mortality and immobilization.

Logical Relationship of Available Data

The following diagram illustrates the logical flow of the currently available information for C.I. This compound, highlighting the existing data and the significant data gaps.

Conclusion

The toxicological profile of C.I. This compound (CAS No. 7585-41-3) is characterized by low acute toxicity in mammalian models and low to moderate ecotoxicity. However, a significant lack of data exists for chronic, reproductive, and developmental toxicity, as well as for carcinogenicity. Furthermore, there is no information on the potential signaling pathways or mechanisms of action. The U.S. EPA's assessment, based on structure-activity relationships, suggests a low hazard to human health. Professionals in drug development and research should be aware of these data gaps when considering this substance. Further comprehensive toxicological testing would be necessary to fully characterize its safety profile.

References

Unraveling the Crystalline Architecture of Pigment Red 48:1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 48:1 (C.I. 15865:1), a monoazo BONA lake pigment based on barium, is a widely utilized colorant in industries ranging from inks and coatings to plastics. Its performance characteristics, such as lightfastness, thermal stability, and insolubility, are intrinsically linked to its solid-state structure. A thorough understanding of its crystal lattice is paramount for optimizing its properties and developing new applications. While a complete, publicly available crystal structure with atomic coordinates for this compound remains elusive in peer-reviewed literature, this technical guide provides a comprehensive overview of the methodologies employed for the crystal structure analysis of this class of pigments. By examining the well-documented analysis of the closely related Pigment Red 48:2 (the calcium salt) and other relevant compounds, we can establish a robust framework for the characterization of this compound.

Organic pigments, due to their complex molecular structures, have a propensity to form highly crystalline solids.[1] The stability of these pigments is often attributed to strong intermolecular interactions, such as π-π stacking of conjugated rings and intermolecular hydrogen bonds, which lead to high lattice energy and consequently, very low solubility.[1]

Physicochemical Properties of this compound

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 15865:1 |

| CAS Number | 7585-41-3 |

| Molecular Formula | C₁₈H₁₁BaClN₂O₆S |

| Molecular Weight | 556.14 g/mol |

| Appearance | Red powder |

| Chemical Class | Monoazo BONA lake |

Crystal Structure Analysis of Related Pigment Red 48 Compounds

Detailed crystal structure analysis has been successfully performed on the calcium salt, Pigment Red 48:2, and the monosodium salt hydrates of the base pigment molecule. These studies provide a valuable template for the potential structural features of this compound.

A study on Pigment Red 48:2 revealed the existence of two phases: a monohydrate (α-phase) and an anhydrate (β-phase), which forms upon heating.[2][3] The crystal structure of both phases was determined from X-ray powder diffraction data and confirmed by dispersion-corrected DFT optimization.[2][3] Solid-state NMR spectroscopy unambiguously confirmed that the molecule exists in the hydrazone tautomeric form in the solid state for both phases.[2][3]

The crystal structures of both the monohydrate and anhydrate phases of Pigment Red 48:2 exhibit a double-layer arrangement.[2][3] This structure consists of a non-polar layer containing the phenyl and naphthalene (B1677914) moieties and a polar/ionic layer that includes the calcium ions, carboxylate, sulfonate, and carbonyl groups, along with water molecules in the case of the monohydrate.[2][3] The coordination number of the calcium ion is 8 in the monohydrate and 7 in the anhydrate.[2][3]

Furthermore, the crystal structures of a monohydrate and a dihydrate of the monosodium salt of Pigment Red 48 have been reported. Both structures were found to have monoclinic (P2₁/c) symmetry at 173 K and exhibit a layered crystal packing with N-H···O and O-H···O hydrogen bonds.[4]

Table 2: Crystallographic Data for Monosodium Salt Hydrates of Pigment Red 48 [4]

| Parameter | Monohydrate | Dihydrate |

| Formula | Na⁺·C₁₈H₁₂ClN₂O₆S⁻·H₂O | Na⁺·C₁₈H₁₂ClN₂O₆S⁻·2H₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Temperature (K) | 173 | 173 |

Experimental Protocols for Crystal Structure Determination

The primary technique for determining the crystal structure of powdered pigment materials is X-ray Powder Diffraction (XRPD), often coupled with Rietveld refinement for structure solution and refinement.

Sample Preparation for XRPD

Proper sample preparation is crucial for obtaining high-quality diffraction data.

-

For Dry Pigment Powder: The pigment powder is gently ground in an agate mortar to ensure a random distribution of crystallite orientations and a uniform particle size. The powder is then back-loaded into a sample holder to minimize preferred orientation.

-

For Pigment in a Matrix (e.g., Paint Film): A specimen of a suitable size and shape is cut from the paint film. If the film is on a substrate, the analysis will include diffraction patterns from the substrate, which must be accounted for.

X-ray Powder Diffraction (XRPD) Data Collection

High-resolution XRPD data is collected using a diffractometer.

-

Instrumentation: A modern X-ray diffractometer equipped with a copper target X-ray tube (Cu Kα radiation) and a monochromator is typically used.

-

Data Collection Parameters: Data is collected over a wide 2θ range (e.g., 5° to 80°) with a small step size (e.g., 0.02°) and sufficient counting time to ensure good statistics. The instrument is calibrated using a standard reference material.

Structure Determination and Refinement

The collected XRPD data is then used to determine the crystal structure.

-

Indexing: The diffraction pattern is indexed to determine the unit cell parameters and crystal system.

-

Structure Solution: If a suitable structural model is not available, the structure can be solved from the powder data using real-space methods.

-

Rietveld Refinement: The Rietveld method is a powerful technique that refines a theoretical line profile against the measured diffraction pattern using a least-squares approach.[5][6] This allows for the refinement of instrumental and structural parameters, including lattice parameters, atomic coordinates, and site occupancy factors.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the crystal structure analysis of a pigment like this compound.

Conclusion

A detailed crystal structure analysis is fundamental to understanding and optimizing the performance of this compound. While a definitive crystal structure for the barium salt is not yet publicly available, the analytical methodologies are well-established. Through the application of X-ray powder diffraction and Rietveld refinement, as successfully demonstrated for the analogous Pigment Red 48:2, a comprehensive structural characterization of this compound is achievable. Such an analysis would provide critical insights into its solid-state properties, paving the way for enhanced applications and the rational design of new pigment materials. Future research efforts should focus on obtaining high-quality powder diffraction data for this compound to enable a full structure determination and refinement.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Two monosodium salt hydrates of Colour Index Pigment Red 48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 6. MyScope [myscope.training]

Technical Guide: Characterization of the Barium Complex of (4E)-4-[(5-chloro-4-methyl-2-sulfophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylic Acid (Hypothetical Formula: C18H11BaClN2O6S)

Disclaimer: A compound with the specific molecular formula C18H11BaClN2O6S is not found in publicly available chemical literature and databases. This guide provides a representative technical overview for the characterization of a hypothetical barium complex derived from the plausible organic ligand (4E)-4-[(5-chloro-4-methyl-2-sulfophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylic acid. The experimental data and pathways presented herein are illustrative and based on established principles for the characterization of metal-organic complexes.

Introduction

This document outlines a comprehensive technical guide for the characterization of the barium complex with the proposed molecular formula C18H11BaClN2O6S. The organic ligand is identified as (4E)-4-[(5-chloro-4-methyl-2-sulfophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylic acid, a sulfonamide-containing azo dye derivative.[1] Barium, an alkaline earth metal, is known to form stable complexes with organic ligands.[2] The characterization of such a complex is crucial for understanding its chemical, physical, and potential biological properties. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

The organic ligand, a sulfonamide derivative, belongs to a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The formation of a metal complex can significantly alter these properties.

Physicochemical Properties

A summary of the key physicochemical properties of the organic ligand and the hypothetical barium complex is presented in Table 1.

Table 1: Physicochemical Data

| Property | Organic Ligand (C18H13ClN2O6S) | Hypothetical Barium Complex (C18H11BaClN2O6S) |

| Molecular Weight | 420.8 g/mol [1] | 556.1 g/mol |

| Appearance | Yellow to Orange Crystalline Solid | Deep Red to Brown Powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol (B129727); insoluble in water. | Sparingly soluble in DMSO; insoluble in water and common organic solvents. |

| Melting Point | > 250 °C (decomposes) | > 300 °C (decomposes) |

| XLogP3-AA | 4.2[1] | Not Applicable |

| Hydrogen Bond Donor Count | 3[1] | 1 |

| Hydrogen Bond Acceptor Count | 8[1] | 8 |

Synthesis and Experimental Protocols

The following sections detail the hypothetical synthesis and standard characterization protocols for the barium complex.

A plausible synthetic route for the barium complex involves the reaction of the organic ligand with a suitable barium salt, such as barium chloride (BaCl2), in a basic medium to facilitate deprotonation of the acidic functional groups (sulfonic acid and carboxylic acid).

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of the barium complex.

Protocol:

-

Dissolve the organic ligand (1 mmol) in a mixture of methanol (50 mL) and water (10 mL).

-

Add a stoichiometric amount of sodium hydroxide (B78521) (2 mmol) to deprotonate the ligand.

-

Slowly add an aqueous solution of barium chloride (1 mmol in 10 mL of water) to the ligand solution with constant stirring.

-

A precipitate is expected to form immediately. Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with deionized water and then with methanol to remove unreacted starting materials and impurities.

-

Dry the final product in a vacuum oven at 60-80 °C.

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized complex.

-

FT-IR Spectroscopy: To identify the coordination of the ligand to the barium ion by observing shifts in the vibrational frequencies of the carboxylate and sulfonate groups.

-

NMR Spectroscopy (¹H and ¹³C): To characterize the organic ligand and to confirm complex formation, although the presence of the diamagnetic Ba²⁺ ion should not significantly broaden the signals.

-

Mass Spectrometry: To determine the molecular weight of the complex.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the stoichiometry of the complex.

Illustrative Characterization Data

The following table presents expected (hypothetical) data from the characterization of the barium complex.

Table 2: Illustrative Spectral and Analytical Data

| Technique | Organic Ligand (C18H13ClN2O6S) | Hypothetical Barium Complex (C18H11BaClN2O6S) | Interpretation |

| FT-IR (cm⁻¹) | 3400-3200 (br, O-H), 1680 (s, C=O), 1350 & 1160 (s, SO₂) | 3400 (br, coordinated H₂O), 1600 (s, C=O, shifted), 1320 & 1140 (s, SO₂, shifted) | Shift in C=O and SO₂ stretching frequencies indicates coordination to Ba²⁺. |

| ¹H NMR (DMSO-d₆, δ ppm) | 13.5 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.2-8.5 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃) | 11.7 (s, 1H, NH), 7.1-8.4 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃) | Disappearance of the COOH proton signal confirms deprotonation and salt formation. |

| Mass Spec (m/z) | 421.0 [M+H]⁺ | 555.9 [M-H]⁻ | Confirms the molecular weight of the ligand and the complex. |

| Elemental Analysis (%) | C: 51.38, H: 3.11, N: 6.66, S: 7.62 | C: 38.86, H: 1.99, N: 5.03, S: 5.76 | Calculated values for the proposed formulas. |

Potential Biological Activity and Signaling Pathway

Sulfonamide-containing compounds are known to exhibit a variety of biological activities. A common mechanism of action for some sulfonamide-based anticancer agents is the inhibition of carbonic anhydrase (CA) enzymes, which are involved in regulating pH in and around tumor cells. Overexpression of certain CA isoforms is associated with tumor progression and metastasis.

Hypothetical Signaling Pathway: Carbonic Anhydrase Inhibition

References

- 1. CID 6335714 | C18H13ClN2O6S | CID 6335714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of Pigment Red 48:1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Red 48:1 (CAS No. 7585-41-3), a widely used monoazo barium lake pigment. A thorough understanding of its behavior in organic solvents is critical for its effective formulation and application in various industries, including inks, coatings, plastics, and potentially, specialized pharmaceutical applications. While quantitatively limited in public literature, this document consolidates available qualitative data, details standardized experimental protocols for solubility determination, and provides a logical workflow for assessing pigment-solvent interactions.

Introduction to this compound

This compound, chemically known as Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, is a brilliant yellowish-red organic pigment.[1] Its laked nature, where the dye molecule is precipitated onto an inorganic substrate (barium salt), contributes significantly to its general insolubility.[2] This characteristic is often desirable in applications requiring high bleed resistance and stability. However, even minor solubility or solvent interactions can impact product performance, making a detailed solubility profile essential.

Solubility Data and Solvent Resistance

Quantitative solubility data for this compound in organic solvents is scarce in publicly available literature. Most technical data sheets and chemical databases describe the pigment as "insoluble" in water and most common organic solvents.[3][4] One safety data sheet specifies its water solubility as extremely low, at less than 25 µg/L at 23°C.[5]

In the absence of precise g/100 mL values, the industry often relies on "fastness" or "resistance" ratings, which qualitatively describe the pigment's ability to withstand dissolution or "bleeding" when in contact with a solvent. These are typically rated on a scale of 1 to 5, where 5 denotes excellent resistance (negligible bleeding) and 1 indicates poor resistance (significant bleeding).

The following table summarizes the available solvent resistance data for this compound.

| Organic Solvent | CAS Number | Resistance Rating (1-5 Scale) | Notes |

| Ethanol | 64-17-5 | 3 - 5 | Generally good resistance.[6][7] |

| Ethyl Acetate | 141-78-6 | 3 - 4 | Moderate to good resistance. |

| Methyl Ethyl Ketone (MEK) | 78-93-3 | 3 - 4 | Moderate to good resistance.[6] |

| Toluene | 108-88-3 | Not specified | Generally considered to have low solubility. |

| Xylene | 1330-20-7 | 4 - 5 | Good resistance.[6] |

| Butyl Acetate | 123-86-4 | Not specified | Expected to have moderate to good resistance. |

| Benzene | 71-43-2 | 4 | Good resistance.[7] |

Note: The exact resistance can vary depending on the specific grade of the pigment and the test conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized methodologies must be employed. The International Organization for Standardization (ISO) provides a relevant standard for this purpose: ISO 7579:2009 - Dyestuffs — Determination of solubility in organic solvents — Gravimetric and photometric methods .[8] While the full standard is proprietary, the principles outlined within it can be used to develop a robust experimental protocol.

Gravimetric Method for Determining Solubility

This method is recommended for volatile solvents and involves determining the mass of the dissolved pigment in a saturated solution.

Materials and Equipment:

-

This compound sample

-

Selected organic solvent(s)

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Glass vials and flasks

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass flask. The excess is crucial to ensure a saturated solution is achieved.

-

Equilibration: Place the flask in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Pigment:

-

Allow the suspension to settle.

-

Centrifuge the suspension to pellet the undissolved pigment.

-

Carefully decant the supernatant (the saturated solution).

-

For complete removal of any remaining solid particles, filter the supernatant through a syringe filter (e.g., 0.2 µm).

-

-

Quantification:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry flask.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas) until the dissolved pigment remains as a dry residue.

-

Place the flask in a drying oven at a temperature that will not degrade the pigment until a constant weight is achieved.

-

Cool the flask in a desiccator and weigh it on the analytical balance.

-

-

Calculation: The solubility (S) in g/100 mL is calculated as follows:

S = [(m₂ - m₁) / V] x 100

Where:

-

m₁ = mass of the empty flask (g)

-

m₂ = mass of the flask with the dried pigment residue (g)

-

V = volume of the filtrate taken for evaporation (mL)

-

Spectrophotometric Method

This method is suitable for pigments that have a distinct absorbance at a specific wavelength and is particularly useful for less volatile solvents.

Materials and Equipment:

-

All materials from the gravimetric method

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known, low concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a clear, saturated solution.

-

Dilution and Measurement:

-

Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of the pigment in the solvent.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Determination of Pigment Solubility.

Caption: Workflow for the Spectrophotometric Determination of Pigment Solubility.

Conclusion

This compound is characterized by its very low solubility in water and most common organic solvents, a property that is fundamental to its performance in its primary applications. While quantitative solubility data is not widely published, qualitative assessments of its solvent fastness provide valuable guidance for formulation. For applications requiring precise solubility values, standardized experimental protocols, such as those based on ISO 7579:2009, offer a robust framework for in-house determination. The choice between gravimetric and spectrophotometric methods will depend on the solvent's volatility and the pigment's spectral properties. A thorough understanding and, where necessary, experimental determination of the solubility profile of this compound are crucial for optimizing its use and ensuring the stability and quality of the final product.

References

- 1. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [lv.colourdyes.com]

- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | 7585-41-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Buy this compound from direct supplier [pigment.com.ua]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. Standard - Dyestuffs - Determination of solubility in organic solvents - Gravimetric and photometric methods (ISO 7579:2009) SS-EN ISO 7579:2009 - Swedish Institute for Standards, SIS [w.sis.se]

Unraveling the Toxicological Profile of Pigment Red 48: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 48 (PR48), a monoazo colorant, is utilized in a variety of industrial and consumer products. This technical guide provides a comprehensive overview of the existing toxicological data on Pigment Red 48, with a focus on acute and chronic toxicity studies. A significant data gap exists in the public domain regarding the chronic, carcinogenicity, and reproductive toxicity of this compound. This guide summarizes the available acute toxicity data, outlines the probable experimental methodologies based on standardized guidelines, and explores potential toxicological pathways based on the broader class of azo dyes. All quantitative data is presented in tabular format for clarity, and key experimental workflows and a representative signaling pathway are visualized using diagrams.

Introduction

Pigment Red 48 is a synthetic organic pigment belonging to the family of azo dyes. It exists in several salt forms, including sodium (PR 48:1), calcium (PR 48:2), barium (PR 48:3), and strontium (PR 48:4), which can influence its physicochemical and toxicological properties. Due to its widespread use, a thorough understanding of its safety profile is essential for risk assessment and regulatory purposes. This guide aims to consolidate the available toxicological information on Pigment Red 48, highlighting both what is known and where critical data are lacking.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single or short-term exposure. For Pigment Red 48, several studies have determined the median lethal dose (LD50) or lethal concentration (LC50) for different routes of exposure.

Quantitative Data Summary

The acute toxicity data for various forms of Pigment Red 48 are summarized in the tables below.

Table 1: Acute Oral Toxicity of Pigment Red 48

| Pigment Variant | Species | LD50 (mg/kg bw) | Reference(s) |

| Pigment Red 48:1 | Rat (male/female) | > 6,400 | [1][2] |

| Pigment Red 48:2 | Rat | > 5,000 | [3] |

| Pigment Red 48:3 | Rat | > 5,000 | [4] |

| Pigment Red 48 (unspecified salt) | Rat | > 2,000 | [5] |

Table 2: Acute Dermal Toxicity of Pigment Red 48

| Pigment Variant | Species | LD50 (mg/kg bw) | Reference(s) |

| This compound | Rat (male/female) | > 2,500 | [1][2] |

Table 3: Acute Inhalation Toxicity of Pigment Red 48

| Pigment Variant | Species | LC50 (mg/L air) | Exposure Duration | Reference(s) |

| This compound | Rat (male/female) | > 4.76 | 4 hours | [1][2] |

Experimental Protocols (Based on OECD Guidelines)

While the specific, detailed protocols for the cited studies are not publicly available, they likely followed standardized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity is typically determined using a protocol similar to OECD Guideline 401.

-

Test Animals: Healthy, young adult rodents (commonly rats), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before and after administration of the test substance.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Dose Levels: Multiple dose groups with a small number of animals per group are used. A control group receives the vehicle alone.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Diagram 1: A generalized workflow for an acute oral toxicity study.

-

Test Animals: Rodents (e.g., rats or rabbits) with healthy, intact skin.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation Period: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.

-

Pathology: Gross necropsy is performed on all animals.

-

Test Animals: Typically young adult rats.

-

Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.

-

Exposure Duration: A standard exposure duration is 4 hours.

-

Concentration Levels: Multiple groups of animals are exposed to different concentrations of the test substance. A control group is exposed to filtered air.

-

Observation Period: Animals are observed for at least 14 days for toxic effects and mortality.

-

Pathology: All animals undergo a gross necropsy.

Chronic Toxicity

A critical finding of this review is the lack of publicly available data on the chronic toxicity of Pigment Red 48 . Multiple sources, including a tolerance reassessment by the U.S. Environmental Protection Agency (EPA), explicitly state that no relevant data were identified for chronic toxicity, carcinogenicity, or reproductive and developmental toxicity.[5] This represents a significant knowledge gap in the safety assessment of this pigment.

Standard chronic toxicity studies, such as 90-day oral toxicity studies in rodents (OECD Guideline 408) and carcinogenicity bioassays (OECD Guideline 451), would be necessary to evaluate the potential long-term health effects of Pigment Red 48.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can be an indicator of carcinogenic potential.

Ames Test (Bacterial Reverse Mutation Assay)

Pigment Red 48 has been tested for mutagenicity in Ames bacterial tests with Salmonella typhimurium.[5] The results showed no evidence of mutagenic activity, both with and without metabolic activation.[5] However, the EPA has noted that the study protocol may have been inadequate as only a low concentration (1 µ g/plate ) was tested, compared to the current standard of testing up to 5 mg/plate.[5]

Experimental Protocol (Based on OECD 471)

The Ames test is a widely used in vitro assay for identifying substances that can produce gene mutations.

-

Test Strains: A set of Salmonella typhimurium and/or Escherichia coli strains are used, which are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium) due to a mutation in the genes of the corresponding biosynthetic pathway.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar (B569324) medium lacking the essential amino acid.

-

Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) compared to the spontaneous reversion rate in the control plates.

Diagram 2: A simplified workflow for the Ames test.

Potential Signaling Pathways of Toxicity

Direct studies on the signaling pathways affected by Pigment Red 48 are not available. However, as an azo dye, its potential toxicological mechanisms can be inferred from the broader class of these compounds. A key aspect of azo dye toxicology is their metabolism by intestinal microbiota.

Azo Bond Reduction and Aromatic Amine Formation

Azo dyes can be metabolized by azoreductases produced by gut bacteria, leading to the cleavage of the azo bond (-N=N-) and the formation of aromatic amines. Some of these aromatic amines are known to be carcinogenic or have other toxic properties.

Inflammatory Pathway Activation

The metabolites of azo dyes, as well as the potential disruption of the gut microbiota (dysbiosis), can trigger inflammatory responses. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The release of pro-inflammatory mediators can lead to the activation of this pathway, resulting in the transcription of genes involved in inflammation, immune response, and cell survival.

Diagram 3: A representative signaling pathway for azo dye-induced inflammation.

Conclusion and Future Directions

The available data indicate that Pigment Red 48 has low acute toxicity via oral, dermal, and inhalation routes. However, a significant lack of data on chronic, reproductive, and carcinogenic effects is a major concern for a comprehensive safety assessment. The negative result in an Ames test is noted, but the potential inadequacy of the study design suggests that further genotoxicity testing may be warranted.

Future research should prioritize long-term toxicity studies to address the current data gaps. This includes:

-

Subchronic 90-day oral toxicity studies in rodents to identify target organs and establish a no-observed-adverse-effect level (NOAEL).

-

Chronic toxicity and carcinogenicity bioassays to evaluate the potential for long-term adverse health effects, including cancer.

-

Reproductive and developmental toxicity studies to assess any potential effects on fertility and offspring development.

-

In-depth genotoxicity testing using a battery of assays to confirm the findings of the initial Ames test.

-

Mechanistic studies to investigate the metabolism of Pigment Red 48 in vivo and its potential to activate specific signaling pathways related to toxicity.

A more complete toxicological profile is crucial for ensuring the safe use of Pigment Red 48 in all its applications.

References

Ecotoxicity and Environmental Fate of Azo Pigments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and findings related to the ecotoxicity and environmental fate of azo pigments. Azo pigments, a significant class of synthetic organic colorants, are widely used across various industries due to their vibrant colors and stability. However, their environmental persistence and potential for degradation into harmful aromatic amines necessitate a thorough understanding of their ecological impact. This document summarizes key quantitative ecotoxicity data, details relevant experimental protocols, and visualizes complex biological and environmental pathways to support robust environmental risk assessment and the development of safer alternatives.

Ecotoxicity of Azo Pigments

Azo pigments generally exhibit low acute toxicity to aquatic organisms. This is primarily attributed to their extremely low water solubility, which limits their bioavailability in the aquatic environment. However, concerns arise from their persistence and the potential for long-term exposure, as well as the toxicity of their degradation products.

Aquatic Toxicity

The ecotoxicity of azo pigments is typically assessed across three trophic levels: algae (phytotoxicity), aquatic invertebrates (e.g., Daphnia magna), and fish.

Data Presentation: Quantitative Ecotoxicity Data for Selected Azo Pigments

The following tables summarize the available quantitative data on the acute and chronic toxicity of several common azo pigments to representative aquatic organisms. These values are critical for environmental risk assessment and classification.

| Pigment Name | C.I. Name | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Algae | ||||||

| Pigment Red 2 | 12310 | Desmodesmus subspicatus | EC50 (Growth Inhibition) | 72 h | > 100 | [1] |

| Pigment Yellow 1 | 11680 | Pseudokirchneriella subcapitata | EC50 (Growth Inhibition) | 72 h | > 100 | [1] |

| Pigment Yellow 13 | 21100 | Desmodesmus subspicatus | EC50 (Growth Inhibition) | 72 h | > 100 | [1] |

| Pigment Orange 13 | 21110 | Desmodesmus subspicatus | EC50 (Growth Inhibition) | 72 h | > 100 | [1] |

| Pigment Red 53:1 | 15585:1 | Pseudokirchneriella subcapitata | EC50 (Growth Inhibition) | 72 h | > 100 | [1] |

| Pigment Name | C.I. Name | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Aquatic Invertebrates | ||||||

| Pigment Red 2 | 12310 | Daphnia magna | EC50 (Immobilisation) | 48 h | > 100 | [1] |

| Pigment Yellow 1 | 11680 | Daphnia magna | EC50 (Immobilisation) | 48 h | > 100 | [1] |

| Pigment Yellow 13 | 21100 | Daphnia magna | EC50 (Immobilisation) | 48 h | > 100 | [1] |

| Pigment Orange 13 | 21110 | Daphnia magna | EC50 (Immobilisation) | 48 h | > 100 | [1] |

| Pigment Red 53:1 | 15585:1 | Daphnia magna | EC50 (Immobilisation) | 48 h | > 100 | [1] |

| Disperse Yellow 7 | 26090 | Tubifex tubifex | IC25 (Reproduction) | 28 d | 1.3 - 11.8 µg/g | [2] |

| Sudan Red G | 12150 | Tubifex tubifex | IC25 (Reproduction) | 28 d | 1.3 - 11.8 µg/g | [2] |

| Disperse Orange 13 | 26080 | Tubifex tubifex | IC25 (Reproduction) | 28 d | 1.3 - 11.8 µg/g | [2] |

| Pigment Name | C.I. Name | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Fish | ||||||

| Pigment Yellow 12 | 21090 | Cyprinus carpio | LC50 | 48 h | > 500 | [3] |

| Pigment Orange 13 | 21110 | Cyprinus carpio | LC50 | 48 h | > 420 | [3] |

| Pigment Yellow 83 | 21108 | Oncorhynchus mykiss | LC50 | 48 h | 18 | [3] |

| Disperse Yellow 7 | 26090 | Pimephales promelas | LC50 (Larval Survival) | 14 d post-hatch | 0.0254 | [4] |

| Sudan Red G | 12150 | Pimephales promelas | LC50 (Larval Survival) | 14 d post-hatch | 0.0167 | [4] |

| Tartrazine | 19140 | Danio rerio (embryo) | LC50 | 72 h | 47.10 mM | [5] |

| Sunset Yellow FCF | 15985 | Danio rerio (embryo) | LC50 | 72 h | 38.93 mM | [5] |

| Amaranth | 16185 | Danio rerio (embryo) | LC50 | 72 h | 39.86 mM | [5] |

| Allura Red AC | 16035 | Danio rerio (embryo) | LC50 | 72 h | 47.42 mM | [5] |

Note: The toxicity of azo pigments can be influenced by their physical form (e.g., particle size) and the presence of dispersants, which can increase their apparent water solubility and bioavailability. For poorly soluble substances like azo pigments, toxicity tests are often conducted up to the limit of water solubility.

Soil Toxicity

Azo pigments can enter the terrestrial environment through the disposal of sludge from wastewater treatment plants. In soil, they can affect microbial communities and plant growth. Studies have shown that some azo dyes can inhibit seed germination and reduce the growth of plants.[6] They can also impact soil microbial processes, such as nitrogen cycling.

Environmental Fate of Azo Pigments

The environmental fate of azo pigments is governed by their physical and chemical properties, particularly their low water solubility and resistance to degradation.

Persistence and Biodegradation

Azo pigments are generally persistent in the environment due to their complex aromatic structures and the stability of the azo bond, particularly under aerobic conditions.[6] Biodegradation, when it occurs, is typically a slow process.

Under anaerobic conditions, such as those found in sediments and some wastewater treatment systems, the azo bond can be reductively cleaved by microorganisms to form aromatic amines.[7][8] Some of these aromatic amines are known to be carcinogenic and mutagenic, posing a greater environmental and health risk than the parent pigment.[6][7][8][9]

Abiotic Degradation

Abiotic degradation pathways for azo pigments include photolysis (degradation by light) and hydrolysis (degradation by water). The stability of many azo pigments to light is a desired property for their application, which also translates to slow photodegradation rates in the environment. Hydrolysis of azo pigments is generally not a significant degradation pathway under normal environmental conditions due to the stability of the azo bond.

Bioaccumulation

Due to their low water solubility and often high molecular weight, the potential for bioaccumulation of the parent azo pigment molecules in aquatic organisms is generally considered to be low.[1] However, some of their more soluble and lower molecular weight degradation products, such as certain aromatic amines, may have a higher potential for bioaccumulation.

Experimental Protocols

Standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicity of chemicals. The following sections provide an overview of the key methodologies used for azo pigments. A significant challenge in testing azo pigments is their low water solubility, which requires specific preparation methods for the test solutions, such as the use of solvents, sonication, or the preparation of a water-accommodated fraction (WAF).

OECD 201: Alga, Growth Inhibition Test

-

Objective: To determine the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: Commonly Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

-

Principle: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance over a 72-hour period. The inhibition of growth is measured by cell counts, fluorescence, or other measures of biomass and compared to control cultures.

-

Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in growth rate or yield. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.

-

Methodology:

-

Test Solutions: Prepare a geometric series of at least five concentrations of the test substance. For poorly soluble pigments, a WAF or a solvent-based stock solution may be necessary. A control group (culture medium only) and, if a solvent is used, a solvent control are also required.

-

Inoculation: Inoculate the test flasks with a low density of exponentially growing algal cells.

-

Incubation: Incubate the flasks for 72 hours under constant illumination and temperature (e.g., 21-24°C).

-

Measurement: Measure the algal biomass at least every 24 hours.

-

Data Analysis: Calculate the average specific growth rate and yield for each concentration and the controls. Determine the EC50, NOEC, and LOEC values using appropriate statistical methods.

-

OECD 202: Daphnia sp. Acute Immobilisation Test

-

Objective: To determine the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Principle: Daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The primary endpoint is the EC50, the concentration that causes immobilization in 50% of the daphnids.

-

Methodology:

-

Test Solutions: Prepare a geometric series of at least five concentrations of the test substance and a control.

-

Exposure: Place a set number of daphnids (e.g., 20) in each test concentration and control.

-

Incubation: Incubate for 48 hours at a constant temperature (e.g., 20°C) with a defined light-dark cycle.

-

Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: Calculate the EC50 value and its confidence limits using appropriate statistical methods.

-

OECD 203: Fish, Acute Toxicity Test

-

Objective: To determine the acute lethal toxicity of a substance to fish.

-

Test Organism: Common species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).

-

Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

-

Methodology:

-

Test Solutions: Prepare a geometric series of at least five concentrations of the test substance and a control.

-

Exposure: Place a set number of fish (e.g., 7-10) in each test concentration and control.

-

Incubation: Maintain the test for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

-

Observation: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

-

Data Analysis: Calculate the LC50 value and its confidence limits for each observation period using appropriate statistical methods.

-

Ecotoxicological Signaling Pathways

The toxicity of azo pigments and their metabolites can be mediated through various cellular and molecular pathways. In zebrafish embryos, for instance, exposure to certain azo dyes has been shown to induce developmental neurotoxicity through mitochondria-mediated apoptosis.[10] This involves the induction of oxidative stress, alterations in antioxidant responses, and the disruption of genes associated with mitochondrial function and apoptosis.[10]

Conclusion

This technical guide has provided an in-depth overview of the ecotoxicity and environmental fate of azo pigments. Key takeaways for researchers, scientists, and drug development professionals include:

-

Low Acute Aquatic Toxicity: Azo pigments generally exhibit low acute toxicity to aquatic organisms due to their poor water solubility.

-

Persistence and Degradation: They are persistent in the environment and their anaerobic degradation can lead to the formation of potentially carcinogenic aromatic amines.

-

Standardized Testing: A suite of standardized OECD protocols is available for robust ecotoxicity assessment, with specific considerations needed for poorly soluble substances.

-

Molecular Mechanisms: The toxicity of azo dyes can involve complex cellular pathways, including the induction of oxidative stress and apoptosis.

A thorough understanding of these factors is essential for conducting comprehensive environmental risk assessments of existing azo pigments and for guiding the design and development of new, safer colorants with improved environmental profiles. Further research is needed to fill data gaps for many commercially used azo pigments and to better understand the chronic and sublethal effects of long-term exposure.

References

- 1. mdpi.com [mdpi.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijrar.org [ijrar.org]